molecular formula C5H5ClO3 B1353921 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one CAS No. 80841-78-7

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

Cat. No. B1353921
CAS RN: 80841-78-7
M. Wt: 148.54 g/mol
InChI Key: QCLFSYYUWPUWQR-UHFFFAOYSA-N
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Patent
US07728131B2

Procedure details

To 403 mg of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one and 525 mg of sodium bromide was added 0.8 ml of anhydrous N,N-dimethylformamide, followed by at room temperature for 1.5 hours. To the reaction solution was added 1.2 ml anhydrous acetone, the mixture was further stirred at room temperature for 1 hour, and then insolubles were removed by filtration. Insolubles were washed three times with 0.8 ml of anhydrous acetone, and the resulting pale yellow solution was used in the next reaction.
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].[Br-:10].[Na+].CN(C)C=O>CC(C)=O>[Br:10][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
403 mg
Type
reactant
Smiles
ClCC=1OC(OC1C)=O
Name
Quantity
525 mg
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
0.8 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.2 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was further stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
insolubles were removed by filtration
WASH
Type
WASH
Details
Insolubles were washed three times with 0.8 ml of anhydrous acetone
CUSTOM
Type
CUSTOM
Details
the resulting pale yellow solution was used in the next reaction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrCC=1OC(OC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.